Chiralpak AD-H: Cyclic vs. Acyclic Sulfinamide Resolution
In a study of twelve closely related chiral sulfinamides, a cyclic sulfinamide (structurally similar to cyclohexanesulfinamide) was baseline resolved on a Chiralpak AD-H column, whereas the acyclic N-benzylidene-2-methylpropane-2-sulfinamide was not resolved under the same conditions [1]. This demonstrates that cyclic sulfinamides can achieve superior enantioseparation on certain chiral stationary phases.
| Evidence Dimension | Chiral chromatographic resolution (baseline separation) |
|---|---|
| Target Compound Data | Cyclic sulfinamide: Baseline resolved |
| Comparator Or Baseline | Acyclic N-benzylidene-2-methylpropane-2-sulfinamide: Not resolved |
| Quantified Difference | Cyclic sulfinamide achieved baseline resolution; acyclic comparator did not resolve |
| Conditions | Chiralpak AD-H column, n-hexane:isopropyl alcohol (90:10) mobile phase |
Why This Matters
This indicates that cyclohexanesulfinamide may be easier to analyze and purify via chiral HPLC, which is critical for quality control in procurement and use.
- [1] J. Chromatogr. A 1571 (2018) 240-244. Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. View Source
